Potassium Tris(trifluoromethanesulfonyl)methanide
Overview
Description
Potassium Tris(trifluoromethanesulfonyl)methanide is an organometallic compound with the molecular formula C4F9KO6S3. It is a white to almost white powder or crystal that is soluble in water and methanol . This compound is known for its strong basicity and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium Tris(trifluoromethanesulfonyl)methanide can be synthesized through the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the product . The reaction can be represented as follows:
(CF3SO2)3CH+KOH→(CF3SO2)3C−K++H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically stored in inert gas to prevent decomposition due to moisture .
Chemical Reactions Analysis
Types of Reactions
Potassium Tris(trifluoromethanesulfonyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Deprotonation Reactions: Due to its strong basicity, it can deprotonate weak acids, forming corresponding anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert conditions .
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions with alkyl halides, the product would be the corresponding alkylated compound .
Scientific Research Applications
Potassium Tris(trifluoromethanesulfonyl)methanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various chemical transformations.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including battery electrolytes and electronic materials
Mechanism of Action
The mechanism by which Potassium Tris(trifluoromethanesulfonyl)methanide exerts its effects is primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions, forming new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Potassium Trifluoromethanesulfonate: Another strong base used in organic synthesis.
Potassium Trifluoromethanesulfonimide: Used as a Lewis acid in polymerization reactions
Uniqueness
Potassium Tris(trifluoromethanesulfonyl)methanide is unique due to its high stability, strong basicity, and versatility in various chemical reactions. Its ability to act as both a base and a nucleophile makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWSGDBEHVWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114395-69-6 | |
Record name | Potassium Tris(trifluoromethanesulfonyl)methanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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